Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(15)8-5-14-9(7(8)2)10(16-3)12-6-13-14/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLOFAWJIABOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132380 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860028-32-5 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,1-f][1,2,4]triazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxy and methyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
EMPTC is characterized by its pyrrolo[2,1-f][1,2,4]triazine scaffold, which contributes to its biological activity. The compound has the following chemical identifiers:
- IUPAC Name : Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- CAS Number : 1860028-32-5
The structural formula can be represented as follows:
Medicinal Chemistry
EMPTC has been investigated for its potential as a pharmacological agent due to its ability to inhibit specific biological pathways. Notably:
- Mitogen-Activated Protein Kinase (MAPK) Inhibition : EMPTC has shown promise in targeting the MAPK pathway, which is crucial in various cellular processes including growth and differentiation. Studies indicate that compounds with similar structures can modulate this pathway effectively .
Anticancer Research
Recent studies have explored the anticancer properties of EMPTC. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that EMPTC can inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms . This suggests a potential role in developing new cancer therapies.
Agricultural Chemistry
EMPTC's unique structure also positions it as a candidate for use in agricultural applications:
- Pesticidal Activity : Preliminary research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds exhibit antifungal and herbicidal properties. This opens avenues for developing new agrochemicals that are effective against resistant strains of pests .
Material Science
The compound's chemical properties allow for exploration in material science:
- Polymerization Studies : EMPTC has potential applications in creating novel polymers with enhanced thermal stability and mechanical properties. Research into its polymerization behavior is ongoing .
Table 1: Summary of Biological Activities of EMPTC
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the efficacy of EMPTC on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .
Case Study 2: Agricultural Application
Research conducted on the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated that EMPTC exhibited notable antifungal activity against Fusarium species at concentrations as low as 50 ppm. Field trials are underway to evaluate its effectiveness in real-world agricultural settings .
Mechanism of Action
The mechanism by which Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The 4-position of the pyrrolo[2,1-f][1,2,4]triazine core is highly versatile, allowing substitutions that modulate electronic, steric, and biological properties. Below is a detailed comparison with key analogs:
Substitution at the 4-Position
Chloro Derivatives
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-41-9)
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Synthesis : Produced via deoxidation of intermediates using POCl₃, a common method for introducing chlorine .
- Properties : The electron-withdrawing chlorine substituent enhances reactivity toward nucleophilic substitution, making it a precursor for further functionalization (e.g., methoxy introduction via methoxide displacement) .
Hydroxy/Oxo Derivatives
- Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-70-4) Molecular Formula: C₁₀H₁₁N₃O₃ Molecular Weight: 221.22 g/mol Properties: The oxo group introduces hydrogen-bonding capability, improving solubility in polar solvents.
Amino/Ethynyl Derivatives
- Ethyl 4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Molecular Formula: C₁₈H₁₆N₄O₂ Molecular Weight: 326.35 g/mol Biological Activity: Exhibits antiproliferative activity against A431 tumor cells (IC₅₀ = 20.05 μmol/L). The ethynylphenylamino group enhances interactions with EGFR via π-π stacking and hydrogen bonding .
Impact of Methoxy Substitution
The methoxy group in the target compound is electron-donating, which:
- Reduces reactivity compared to chloro analogs, limiting utility as a synthetic intermediate but improving metabolic stability.
- Improves solubility in polar solvents due to the oxygen atom’s polarity, a critical factor in drug design.
Biological Activity
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound belonging to the pyrrolotriazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is significant for its interaction with biological targets. The presence of the ethyl and methoxy groups contributes to its pharmacological properties.
This compound primarily acts as an inhibitor of mitogen-activated protein kinase (MAPK) pathways. It has been shown to selectively inhibit p38 MAPK and other related kinases involved in cellular signaling pathways that regulate proliferation and apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit significant anticancer activity. For instance:
- Inhibition of VEGFR-2 : Compounds derived from this scaffold have demonstrated potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values as low as 0.066 µM .
- Dual Inhibition : Some derivatives have been reported to act as dual inhibitors of both VEGFR-2 and fibroblast growth factor receptor 1 (FGFR-1), showcasing their potential in targeting multiple pathways involved in tumor growth .
Case Studies
Several studies have evaluated the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives in preclinical models:
- Study on Compound 8 : This compound was identified as an ATP competitive inhibitor of VEGFR-2 and showed good selectivity over other kinases. In xenograft models of human lung carcinoma, it significantly reduced tumor size .
| Compound | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 8 | VEGFR-2 | 0.023 | ATP competitive inhibitor |
| Compound 10 | EGFR | 0.061 | Dual inhibitor activity |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been characterized by studies showing favorable absorption and metabolic stability. However, detailed toxicity studies are still required to assess its safety profile comprehensively.
Q & A
Q. What are the established synthetic routes for Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate?
The synthesis involves cyclization reactions starting from precursors like ethyl 2-acetyl-3-(dimethylamino)acrylate and 2-amino-2-cyanoacetamide. Key steps include ammoniation, amidine generation, and Dimroth rearrangement. For example, POCl₃ is used in deoxidation to form the pyrrolotriazine core (e.g., conversion to 4-chloro derivatives) . Solvents like DMF and controlled heating (e.g., 165°C) are critical for high yields .
Q. What analytical techniques are recommended for characterizing this compound?
Use - and -NMR to confirm substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass data in ). Purity should be assessed via HPLC, especially given the compound’s tendency to form synthetic intermediates like 4-oxo derivatives .
Q. What pharmacological activities are reported for this compound?
It exhibits antiproliferative activity against EGFR-overexpressing A431 cells (IC₅₀ ~20–24 μM) when substituted with groups like 3-ethynylphenylamino at the 4-position . Related pyrrolotriazine derivatives in patents show antiviral potential, targeting viral polymerases or proteases .
Q. What are the storage conditions to ensure compound stability?
Store at –20°C in airtight, light-protected containers with desiccants. Similar compounds (e.g., 3-amino-5-methylpyrazole in ) degrade under moisture, suggesting strict anhydrous conditions are essential .
Advanced Research Questions
Q. How do structural modifications at the 4-position influence antiproliferative activity?
Introducing bulky, electron-withdrawing groups (e.g., 3-chloro-4-(3-fluorobenzyloxy)phenylamino) enhances selectivity for EGFR-driven tumors. Ethynyl or halogenated aryl groups improve binding to hydrophobic kinase pockets, as shown in SAR studies (IC₅₀ values: 20.05–23.87 μM) . Conversely, methoxy groups may reduce metabolic stability .
Q. What strategies address low yields in the Dimroth rearrangement step during synthesis?
Optimize reaction parameters:
Q. How to resolve discrepancies in IC₅₀ values across different studies?
Variations arise from:
Q. What is the role of the 6-carboxylate group in modulating bioactivity?
The ethyl ester enhances lipophilicity for membrane penetration. Hydrolysis to the carboxylic acid (e.g., compound 8a in ) improves target binding but reduces bioavailability. Amide derivatives (e.g., compound 9c) balance stability and potency .
Q. How to design analogs with improved pharmacokinetic properties?
- Metabolic stability : Replace ester groups with amides (e.g., compound 9c) to resist esterase-mediated hydrolysis.
- Solubility : Introduce polar substituents (e.g., sulfonamides) at the 5-methyl position.
- Target affinity : Use molecular docking to optimize interactions with EGFR’s ATP-binding pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
